Aristeromycin diphosphate

Übersicht

Beschreibung

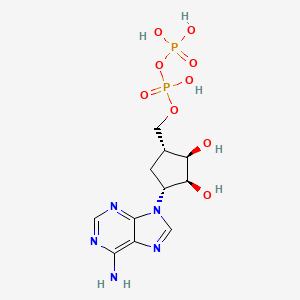

Aristeromycin diphosphate is a carbocyclic analogue of adenosine diphosphate. It is a derivative of aristeromycin, a compound known for its antiviral and anticancer properties. This compound has been studied for its potential as a calcium-releasing agent and its ability to mimic the biological activities of cyclic adenosine diphosphate ribose .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aristeromycin diphosphate can be synthesized using a chemo-enzymatic route. The process involves the activation of aristeromycin 5’-phosphate by diphenyl phosphochloridate. This method has been used to create cyclic analogues of adenosine diphosphate ribose, including cyclic this compound ribose .

Industrial Production Methods: This involves the coupling of nucleotides and enzymatic cyclization to form the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: Aristeromycin diphosphate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: This reaction can convert this compound into its reduced forms, which may have different biological properties.

Substitution: This reaction involves the replacement of specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogues .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Aristeromycin diphosphate has been extensively studied for its antiviral properties, particularly against RNA viruses. Several studies have highlighted its efficacy in inhibiting the replication of various coronaviruses, including Middle East respiratory syndrome coronavirus (MERS-CoV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

- Mechanism of Action : The compound acts by targeting S-adenosylhomocysteine hydrolase, which plays a crucial role in viral RNA capping. By inhibiting this enzyme, this compound disrupts the methylation of viral RNA, thereby impairing viral replication .

-

Case Studies :

- A study demonstrated that low-micromolar concentrations of 6′,6′-difluoro-aristeromycin (a derivative) significantly inhibited MERS-CoV replication in cell cultures. It was found that treatment prior to or shortly after infection effectively reduced viral progeny production .

- Another investigation identified 6′-fluorinated aristeromycins as potential broad-spectrum antiviral agents with significant activity against multiple RNA viruses, showcasing the versatility of aristeromycin derivatives in antiviral drug development .

Anticancer Properties

The potential of this compound extends to cancer research due to its ability to inhibit cellular proliferation.

- Mechanism : It is believed that the compound interferes with cellular signaling pathways involved in tumor growth and survival. This interference can result in apoptosis (programmed cell death) in cancerous cells.

- Research Findings : Studies have indicated that aristeromycin derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, making them promising candidates for further development as anticancer agents .

Calcium Signaling Research

This compound has been investigated for its role as a calcium-releasing agent.

- Biological Activity : It mimics the actions of cyclic adenosine diphosphate ribose, mobilizing calcium ions within cells. This property is essential for studying calcium signaling pathways and their implications in various physiological processes .

- Applications in Research : Researchers utilize this compound to explore calcium-mediated signaling mechanisms in different biological contexts, including muscle contraction and neurotransmitter release.

Synthetic Applications

The synthesis of this compound involves several methods that are relevant for chemical research and pharmaceutical development.

- Synthesis Methods : The compound can be synthesized through chemo-enzymatic routes involving the activation of aristeromycin 5’-phosphate with phosphochloridate. This method allows for the creation of cyclic analogues that enhance biological activity .

Summary Table of Applications

Wirkmechanismus

Aristeromycin diphosphate exerts its effects by mimicking the biological activities of cyclic adenosine diphosphate ribose. It acts as a calcium-releasing agent, mobilizing calcium ions within cells. This process involves the activation of calcium channels and the release of calcium from intracellular stores. The compound’s structure allows it to interact with specific molecular targets and pathways involved in calcium signaling .

Vergleich Mit ähnlichen Verbindungen

Cyclic adenosine diphosphate ribose: A naturally occurring calcium-releasing second messenger.

Neplanocin A: Another carbocyclic analogue with antiviral and anticancer properties.

Inosine diphosphate ribose: A stable analogue used to study calcium signaling.

Uniqueness: Aristeromycin diphosphate is unique due to its carbocyclic structure, which provides stability and resistance to hydrolysis. This makes it a valuable tool for studying calcium signaling and developing new therapeutic agents .

Biologische Aktivität

Aristeromycin diphosphate (ArDP) is a purine nucleoside antibiotic derived from the actinobacterium Streptomyces citricolor. This compound has garnered attention for its unique biological activities, particularly in the fields of antiviral and antibacterial research. This article explores the biological activity of ArDP, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Aristeromycin is characterized by its adenosine-like structure, which allows it to interact with various biological targets. The diphosphate form enhances its stability and bioavailability. The primary mechanism of action for ArDP involves the inhibition of S-adenosyl-l-homocysteine (SAH) hydrolase, an enzyme critical for the metabolism of adenosine in cells. By acting as a competitive inhibitor, ArDP disrupts normal cellular processes, leading to significant biological effects.

Key Mechanisms:

- Inhibition of SAH Hydrolase: This leads to an accumulation of SAH, which can disrupt methylation processes essential for RNA and DNA synthesis.

- Antiviral Activity: ArDP has been shown to inhibit viral RNA-dependent RNA polymerase (RdRp), making it effective against various RNA viruses.

Biological Activity Overview

The biological activities of ArDP can be categorized into antiviral and antibacterial effects:

Antiviral Activity

Recent studies have demonstrated that ArDP exhibits potent antiviral properties, particularly against coronaviruses. For example:

- MERS-CoV and SARS-CoV: ArDP derivatives have shown significant inhibition of these viruses in vitro. The 6′-difluoroaristeromycin (DFA), a derivative of ArDP, exhibited an EC50 value of approximately 0.2 µM against MERS-CoV and 0.5 µM against SARS-CoV . These results indicate a strong potential for developing broad-spectrum antiviral agents based on the aristeromycin scaffold.

| Virus | EC50 (µM) | Reduction in Viral Load |

|---|---|---|

| MERS-CoV | 0.2 | >3 log10 |

| SARS-CoV | 0.5 | >1 log10 |

| Zika Virus | 0.26 | Significant |

| Chikungunya Virus | 0.13 | Significant |

Antibacterial Activity

While the antibacterial spectrum of ArDP is limited compared to its antiviral properties, it has shown effectiveness against certain bacterial strains:

- Inhibition of Fungal Growth: ArDP has been reported to inhibit the growth of Pyricularia oryzae, a pathogen responsible for rice blast disease .

Case Studies and Research Findings

-

Antiviral Efficacy Against MERS-CoV:

A study conducted by Hill et al. demonstrated that DFA reduced viral progeny titers in Vero cells by more than 3 log10 when treated with concentrations above 1.2 µM . This highlights the potential for aristeromycin derivatives as therapeutic agents during viral outbreaks. -

Dual-Target Approach:

The design of fluorinated aristeromycins aimed at dual-targeting both viral RdRp and SAH hydrolase has shown promise in enhancing antiviral efficacy, suggesting a multifaceted approach to combating viral infections . -

Biosynthetic Pathways:

Research into the biosynthetic pathways of aristeromycin has revealed insights into its production and modification, which could facilitate the development of more effective analogs .

Eigenschaften

IUPAC Name |

[(1R,2R,3S,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(8(17)9(6)18)2-24-27(22,23)25-26(19,20)21/h3-6,8-9,17-18H,1-2H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,6-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTKGUIGSGFJDL-GCXDCGAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962577 | |

| Record name | [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42578-93-8 | |

| Record name | Aristeromycin diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042578938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.